molecular formula C13H17N3O B13247666 (1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol

(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13247666
M. Wt: 231.29 g/mol
InChI Key: XHXHCXGYJWZFOA-UHFFFAOYSA-N
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Description

(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol ( 1267323-30-7) is a high-value chemical intermediate with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . This compound belongs to the 1,2,3-triazole family, a class of five-membered nitrogen heterocycles that are of significant interest in modern chemical research due to their versatile applications . As a key building block, this triazole derivative is primarily used in synthesizing more complex molecules, including triazole ethers and polynuclear azoles, through functionalization of its alcoholic hydroxyl group . Its utility extends to the development of ligands for catalytic systems and the creation of functional materials. For instance, 1,2,3-triazole-based compounds have been incorporated into polymers to create proton exchange membranes with good protonic conductivity and thermal stability . Furthermore, 1,2,3-triazole derivatives, in general, are extensively investigated in agricultural and pharmaceutical research for their potential biological activities, making this compound a valuable starting point in drug discovery endeavors . Solubility data is critical for process optimization in research and development. The solubility of similar triazole methanol compounds has been shown to be temperature-dependent and varies with the solvent, being generally higher in alcohols like methanol and ethanol than in water . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

(1-benzyl-5-propyltriazol-4-yl)methanol

InChI

InChI=1S/C13H17N3O/c1-2-6-13-12(10-17)14-15-16(13)9-11-7-4-3-5-8-11/h3-5,7-8,17H,2,6,9-10H2,1H3

InChI Key

XHXHCXGYJWZFOA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1CC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Key Starting Materials:

  • Azides : Benzyl azide derivatives are commonly used, synthesized from benzyl halides via nucleophilic substitution with sodium azide.
  • Alkynes : Propargyl derivatives or alkynes bearing the desired substituents (e.g., propyl groups) serve as the other reactant in the cycloaddition.

Preparation of Benzyl Azide Intermediate

Methodology:

  • Benzyl halide to benzyl azide conversion : Commercial benzyl halides (e.g., benzyl bromide) are reacted with sodium azide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Reaction:

C6H5CH2X + NaN3 → C6H5CH2N3 + NaX

(X = Br, Cl)

Notes:

  • Reaction conditions are typically mild, with reaction times ranging from 2-24 hours.
  • Purification involves extraction and recrystallization or chromatography.

Synthesis of 1,2,3-Triazole Core via CuAAC

Methodology:

  • The azide (benzyl azide) reacts with a terminal alkyne bearing the propyl group, such as propargyl alcohol derivatives or protected equivalents.
  • Copper(I) catalysts (e.g., CuSO4·5H2O with sodium ascorbate) facilitate the cycloaddition under aqueous or mixed solvents.

Reaction Conditions:

  • Solvent: t-Butanol/water (2:1)
  • Catalyst: CuSO4·5H2O with sodium ascorbate
  • Temperature: Ambient or slightly elevated (~25-50°C)
  • Duration: 8-24 hours

Outcome:

  • Formation of the 1,4-disubstituted 1,2,3-triazole with high regioselectivity.

Example:

  • React benzyl azide with propargyl alcohol derivatives to yield benzyl-1H-1,2,3-triazol-4-yl)methanol intermediates.

Introduction of the Methanol Group:

  • The 4-position of the triazole ring can be functionalized via nucleophilic substitution or direct attachment of methanol derivatives.
  • A common approach involves using halogenated intermediates (e.g., 4-chloromethyl derivatives) followed by nucleophilic substitution with methanol or methylating agents.

Alternative Pathways:

  • Direct synthesis from precursors bearing the methanol group, such as 4-(chloromethyl) derivatives, which are then reacted with methanol under basic conditions.

Summary of Preparation Methods

Method Key Reagents Reaction Type Conditions Advantages Limitations
Azide-Alkyne Cycloaddition (CuAAC) Benzyl halide, sodium azide, terminal alkyne, CuSO4, sodium ascorbate [3+2] Cycloaddition Mild, aqueous, room temp High regioselectivity, high yield Requires pre-synthesis of azide and alkyne
Nucleophilic Substitution Halogenated intermediates, methanol SN2 Reflux, basic conditions Straightforward, efficient Limited to suitable halogenated precursors
Direct Functionalization 4-Chloromethyl derivatives, methanol Nucleophilic substitution Mild heating Precise control over substitution Needs specific intermediates

Data Tables and Research Findings

Table 1: Typical Reagents and Conditions for Synthesis

Step Reagents Solvent Catalyst/Conditions Yield Reference
Azide synthesis Benzyl halide + NaN3 DMF/DMSO Room temp, 2-24 h >90%
Triazole formation Azide + terminal alkyne t-Butanol/water CuSO4·5H2O + sodium ascorbate, RT >85%
Methanol attachment Halomethyl-triazole + MeOH Reflux Basic conditions Variable

Research Findings:

  • The CuAAC method is the most versatile and widely adopted for synthesizing 1-benzyl-1,2,3-triazole derivatives, including those with additional substituents like propyl and methanol groups.
  • The use of greener solvents and catalytic systems has been emphasized in recent studies, aligning with sustainable chemistry principles.
  • Functionalization at the 4-position often employs halogenated intermediates, allowing for subsequent nucleophilic substitution with methanol.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzyl-5-propyl-1H-1,2,3-triazol-4-carboxylic acid

    Reduction: 1-Benzyl-5-propyl-1,2,3-triazoline

    Substitution: Various substituted triazoles depending on the reagents used

Scientific Research Applications

(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. Additionally, the benzyl and propyl groups may enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include:

(1-Cyclopropyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanol (): Substituted with cyclopropyl (1-position) and ethyl (5-position) groups.

(2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol (): Features a fluorophenyl group at the 2-position.

1,3,4-Thiadiazole and thiazole derivatives (): Fused or conjugated triazole systems with varied heterocyclic substitutions.

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀)
(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol* C₁₃H₁₇N₃O 231.30 Benzyl (1), Propyl (5), -CH₂OH Not reported (inferred potential)
(1-Cyclopropyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanol C₈H₁₃N₃O 167.21 Cyclopropyl (1), Ethyl (5) Not reported
1,3,4-Thiadiazole derivative 9b C₂₀H₁₈N₆S 374.46 Phenyl, methyl, thiadiazole HepG2: 2.94 µM
Thiazole derivative 12a C₂₃H₂₀N₆S 412.51 Aryl, diazenyl, thiazole HepG2: 1.19 µM; MCF-7: 3.4 µM
(2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol C₉H₈FN₃O 193.18 4-Fluorophenyl (2), -CH₂OH α-Glycosidase inhibition (moderate)

*Note: Data for the target compound are inferred from structural analogs.

Crystallographic and Intermolecular Interactions

  • Crystal Packing : Fluorophenyl-substituted triazoles () exhibit C–H⋯O and C–F⋯π interactions, while hydroxymethyl groups form O–H⋯O hydrogen bonds. The benzyl group in the target compound may introduce π-π stacking or C–H⋯π interactions, altering solubility and stability .
  • Refinement Tools : SHELXL () and WinGX/ORTEP () are widely used for structural determination. These tools highlight the importance of accurate crystallographic data in understanding substituent effects on molecular conformation .

Substituent Effects

  • 1-Position: Benzyl (target) vs.
  • 5-Position : Propyl (target) vs. ethyl (): Longer alkyl chains may improve membrane affinity but could sterically hinder target binding.
  • 4-Position : The hydroxymethyl group is conserved across analogs, underscoring its role in hydrogen-bond-driven interactions .

Biological Activity

(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, characterized by a five-membered heterocyclic structure that incorporates three nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a benzyl group and a propyl substituent, which may enhance its solubility and bioavailability compared to other triazole derivatives.

  • Molecular Formula : C₁₃H₁₇N₃O
  • Molecular Weight : 231.29 g/mol

The presence of the hydroxymethyl group alongside the triazole ring contributes to its potential interactions with various biological targets.

Anticancer Activity

Research indicates that (1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol exhibits significant anticancer properties. It interacts with tubulin by binding to the colchicine site, disrupting microtubule dynamics essential for cell division. This mechanism leads to apoptosis in cancer cells.

In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
H460 (Lung Cancer)7.69Induces ROS and causes cell cycle arrest
HL-60 (Leukemia)3.4Apoptosis through mitochondrial pathways
MDA-MB-231 (Breast Cancer)25.1Disruption of microtubule dynamics

These results suggest that the compound could serve as a promising candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of (1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol can be attributed to its structural characteristics:

  • Hydroxymethyl Group : Enhances solubility and potential interactions with enzymes.
  • Benzyl and Propyl Substituents : Influence binding affinity to protein targets.

Computational studies using methods like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit a range of pharmacological effects based on its molecular structure .

Case Studies

A notable study investigated the effects of various triazole derivatives on cancer cell lines. The study found that compounds similar to (1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol exhibited varying degrees of cytotoxicity against multiple cancer types. The therapeutic index was particularly favorable for lung cancer cells, indicating a selective toxicity towards malignant cells over normal cells .

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